Welcome to the BenchChem Online Store!
molecular formula C7H12O2 B084579 1-Penten-3-yl Acetate CAS No. 10500-11-5

1-Penten-3-yl Acetate

Cat. No. B084579
M. Wt: 128.17 g/mol
InChI Key: MRLKTTBPWZXARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05449810

Procedure details

The above pentene derivative (9.0 g, 25 mmols) and acetic anhydride (3.0 g, 30 mmols) are dissolved in ether (200 ml), followed by dropwise adding pyridine (5 ml), while stirring the solution under ice cooling, stirring the reaction liquid under ice cooling for one hour, elevating the temperature up to room temperature, stirring for 3 hours, pouring the reaction mixture into ice water after completion of the reaction, extracting with toluene (150 ml), washing the organic layer with water, drying over anhydrous magnesium sulfate and concentrating under reduced pressure to obtain 5-(4-(4-propylphenyl)phenyl)cyclohexyl)-3-acetyloxy-1-pentene pale yellow oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH3:5].[C:6]([O:9]C(=O)C)(=[O:8])[CH3:7].N1C=CC=CC=1>CCOCC>[C:6]([O:9][CH:3]([CH2:4][CH3:5])[CH:2]=[CH2:1])(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C=CCCC
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring the solution under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
the reaction liquid under ice cooling for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
up to room temperature
STIRRING
Type
STIRRING
Details
stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
after completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracting with toluene (150 ml)
WASH
Type
WASH
Details
washing the organic layer with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C=C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.